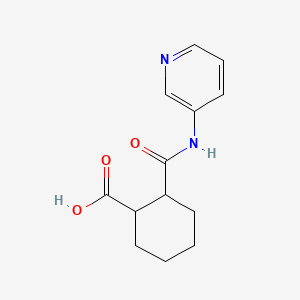

2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid

Description

2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid is a cyclohexane-based compound functionalized with a pyridin-3-ylcarbamoyl group. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 262.28 g/mol. This compound belongs to a class of cyclohexanecarboxylic acid (CCA) derivatives, which are widely used as intermediates in pharmaceutical synthesis due to their structural versatility .

Properties

IUPAC Name |

2-(pyridin-3-ylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h3-4,7-8,10-11H,1-2,5-6H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWWQUGLCPAHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the following steps:

Formation of the Carbamoyl Intermediate: The initial step involves the reaction of pyridine-3-carboxylic acid with a suitable amine to form the carbamoyl intermediate.

Cyclohexane Ring Introduction: The carbamoyl intermediate is then reacted with cyclohexanecarboxylic acid under appropriate conditions to introduce the cyclohexane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural and molecular differences between 2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid and its analogs:

Functional and Pharmacological Implications

Flexibility vs. Rigidity

- The cyclohexane ring in the target compound provides conformational flexibility, which may enhance binding to dynamic biological targets.

Substituent Effects

- Pyridine Positional Isomerism : The target compound’s pyridin-3-yl group differs from the pyridin-2-yl group in ’s analog. This positional shift alters hydrogen-bonding capacity and electronic effects, which could influence interactions with enzymes or receptors .

- Trans-4 Substitutents (): Derivatives with bulky groups (e.g., benzyl oxycarbonylaminomethyl) exhibit enhanced metabolic stability due to steric protection of reactive sites, making them suitable for prolonged biological activity .

Biological Activity

2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid consists of a pyridine ring attached to a cyclohexane carboxylic acid moiety through a carbamoyl group. This structural arrangement may contribute to its biological activity by facilitating interactions with specific biological targets.

The mechanism of action for 2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid involves its binding to various molecular targets, including enzymes and receptors. This binding can alter enzymatic activity and influence cellular pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of 2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid against several cancer cell lines. The compound was evaluated for its inhibitory concentration (IC50) values, which indicate its effectiveness in reducing cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 20.6 |

| HeLa | 24.0 |

| HT-29 | 22.5 |

These results suggest that the compound exhibits significant cytotoxicity, comparable to established anticancer agents.

Anti-inflammatory Activity

In addition to its cytotoxic properties, 2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid has shown promise in anti-inflammatory applications. The compound was tested for its ability to inhibit the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses:

| Compound | IC50 (µM) |

|---|---|

| 2-(Pyridin-3-ylcarbamoyl)acid | 15.0 |

| Dexamethasone | 10.0 |

The data indicates that the compound has a potent inhibitory effect on NF-κB, suggesting its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid:

- Cancer Treatment : A study evaluating the compound's effects on breast cancer cells demonstrated a dose-dependent reduction in cell proliferation, with notable apoptosis induction.

- Inflammatory Disorders : In animal models of arthritis, administration of the compound resulted in reduced joint swelling and inflammatory markers, supporting its role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.